3-(3-Methylphenyl)thiophene-2-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H10OS |
|---|---|
Molecular Weight |
202.27 g/mol |
IUPAC Name |
3-(3-methylphenyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C12H10OS/c1-9-3-2-4-10(7-9)11-5-6-14-12(11)8-13/h2-8H,1H3 |
InChI Key |
OIVQOJNQUOONAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC=C2)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 3 Methylphenyl Thiophene 2 Carbaldehyde and Analogous Aryl Thiophene Carbaldehydes
Direct Formylation Strategies for Thiophene (B33073) Rings
Direct formylation is a common method for introducing an aldehyde group onto a thiophene ring. The regioselectivity of this reaction is a key consideration, especially for substituted thiophenes.
Vilsmeier-Haack Reaction and Regioselectivity Considerations
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. chem-station.comwikipedia.org The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chem-station.comresearchgate.net This forms an electrophilic chloromethyliminium salt that then reacts with the aromatic substrate. researchgate.net
For 3-substituted thiophenes, such as a hypothetical 3-(3-methylphenyl)thiophene (B1637118) precursor, electrophilic substitution can occur at either the C2 or C5 position. The regioselectivity is influenced by both electronic and steric factors. The C2 position is generally more electronically activated in thiophene for electrophilic attack. organic-chemistry.org However, the steric bulk of the substituent at the C3 position and the size of the Vilsmeier reagent can direct the formylation to the less hindered C5 position. organic-chemistry.org By carefully selecting the formylating agent, the regioselectivity of the Vilsmeier-Haack reaction on 3-substituted thiophenes can be optimized to favor either the 2- or 5-formyl isomer. organic-chemistry.org For instance, using a bulkier Vilsmeier reagent derived from N-formylindoline has been shown to increase the proportion of the 5-formyl product in the formylation of 3-methylthiophene (B123197). researchgate.net
A plausible route to 3-(3-Methylphenyl)thiophene-2-carbaldehyde via this method would involve the Vilsmeier-Haack formylation of 3-(3-methylphenyl)thiophene. The choice of formylating agent would be critical to ensure high regioselectivity for the desired 2-carbaldehyde isomer.
| Reagent System | Key Features | Regioselectivity on 3-Substituted Thiophenes |
| DMF/POCl₃ | Standard, widely used Vilsmeier reagent. chem-station.com | Often gives a mixture of 2- and 5-formyl isomers, with the ratio depending on the substrate. organic-chemistry.org |
| N-Formylpyrrolidine | Can offer improved regioselectivity for 2-formylation. researchgate.net | Favors the 2-formyl isomer in the case of 3-methylthiophene. researchgate.net |
| N-Formylindoline/(COCl)₂ | A bulkier Vilsmeier reagent. researchgate.net | Can increase the yield of the 5-formyl isomer due to steric hindrance. researchgate.net |
| Phosgene/Formamides | An alternative to POCl₃, can offer high yields. researchgate.net | Can selectively produce 2-formyl products from 3-substituted thiophenes. researchgate.net |
Alternative Formylation Protocols
Besides the Vilsmeier-Haack reaction, other methods can be employed for the direct formylation of thiophenes.
The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a Lewis acid catalyst, such as titanium tetrachloride (TiCl₄). wikipedia.orgresearchgate.net This method is particularly useful for formylating electron-rich aromatic compounds and can be effective for thiophene derivatives. For 3-substituted thiophenes, the regioselectivity of the Rieche formylation is also influenced by steric factors, potentially allowing for selective formylation at the less hindered position.
Another approach involves lithiation followed by quenching with a formylating agent . This method typically involves the deprotonation of the thiophene ring using a strong base like n-butyllithium, followed by the addition of an electrophilic formyl source such as DMF. uobaghdad.edu.iq The regioselectivity of lithiation on 3-substituted thiophenes is highly dependent on the directing ability of the substituent and the reaction conditions.
Cross-Coupling Approaches for Aryl-Thiophene Linkages
Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of biaryl and heteroaryl compounds.
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation at the Thiophene Ring
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. wikipedia.orgyoutube.com This reaction is highly tolerant of various functional groups and is a key method for synthesizing aryl-substituted thiophenes. wikipedia.org
A direct and efficient synthesis of this compound can be envisioned through the Suzuki-Miyaura coupling of 3-bromothiophene-2-carbaldehyde with 3-methylphenylboronic acid. This approach benefits from the commercial availability of the starting materials. The reaction conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a base (e.g., potassium carbonate or potassium phosphate), and a suitable solvent system, often a mixture of an organic solvent and water. wikipedia.orgquora.com
| Catalyst | Base | Solvent | Temperature | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 °C | quora.com |
| Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 65-100 °C | nih.gov |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 °C | researchgate.net |
Direct C-H Arylation of Thiophenes for Functionalization
Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of the C-H bond. drugfuture.com This method involves the direct coupling of a C-H bond of a thiophene with an aryl halide, typically catalyzed by a palladium complex. researchgate.net
The synthesis of this compound via direct C-H arylation could potentially be achieved by reacting thiophene-2-carbaldehyde (B41791) with 3-bromotoluene. However, a significant challenge in the direct arylation of thiophene-2-carbaldehyde is controlling the regioselectivity. The C5 position is generally the most reactive site for C-H activation in 2-substituted thiophenes. organic-chemistry.org Therefore, direct arylation of thiophene-2-carbaldehyde would likely yield the 5-aryl isomer as the major product.
To achieve the desired 3-aryl isomer, one would need to start with a 3-substituted thiophene and perform the arylation. However, as discussed previously, the direct arylation of 3-substituted thiophenes often leads to a mixture of C2 and C5 arylated products. The regioselectivity can be influenced by the nature of the substituent on the thiophene, the aryl halide, the catalyst, and the ligands. researchgate.net For instance, the use of bulky ligands on the palladium catalyst can favor arylation at the less sterically hindered C5 position of a 3-substituted thiophene.
Classical Thiophene Ring Synthesis and Subsequent Functionalization
Classical methods for constructing the thiophene ring from acyclic precursors offer an alternative route to this compound. These methods involve building the thiophene ring with the desired substitution pattern or with functional groups that can be later converted to the target structure.
The Paal-Knorr thiophene synthesis involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent, to form a thiophene. wikipedia.orgorganic-chemistry.org To synthesize a precursor for this compound, one would require a suitably substituted 1,4-dicarbonyl compound.
The Gewald aminothiophene synthesis is a multicomponent reaction that produces highly substituted 2-aminothiophenes. wikipedia.orgorganic-chemistry.org It typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The resulting 2-aminothiophene can then be further functionalized. For example, the amino group can be removed or converted to other functional groups, and the ester can be hydrolyzed and decarboxylated or reduced.
The Fiesselmann thiophene synthesis allows for the preparation of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.org The resulting substituted thiophene can then be further modified to introduce the desired aryl group and aldehyde function.
The Hinsberg synthesis involves the reaction of a 1,2-dicarbonyl compound with diethyl thiodiacetate to yield a thiophene dicarboxylic acid ester. researchgate.netdrugfuture.com This method provides a route to 3,4-disubstituted thiophenes.
A retrosynthetic analysis for this compound using a classical approach might involve constructing a thiophene ring with appropriate functional groups at the 2- and 3-positions, which can then be elaborated to the final product. For example, a 3-aryl-2-thiophenecarboxylic acid could be synthesized and then reduced to the corresponding aldehyde.
| Classical Synthesis | Starting Materials | Key Features |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Sulfurizing agent (e.g., P₄S₁₀) | Forms the thiophene ring from an acyclic precursor. organic-chemistry.org |
| Gewald | Ketone/aldehyde, α-Cyanoester, Elemental sulfur, Base | Produces 2-aminothiophenes which can be further functionalized. wikipedia.org |
| Fiesselmann | α,β-Acetylenic esters, Thioglycolic acid derivatives, Base | Yields 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org |
| Hinsberg | 1,2-Dicarbonyl compounds, Diethyl thiodiacetate | Leads to the formation of thiophene dicarboxylic acid esters. researchgate.net |
Paal-Knorr Thiophene Synthesis from 1,4-Dicarbonyl Precursors
The Paal-Knorr thiophene synthesis is a robust and widely utilized method for constructing the thiophene ring from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent to yield the corresponding thiophene. organic-chemistry.orguobaghdad.edu.iq
Commonly employed sulfur sources include phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent. organic-chemistry.orguobaghdad.edu.iq These reagents not only introduce the sulfur atom but also act as dehydrating agents, facilitating the cyclization process. organic-chemistry.orguobaghdad.edu.iq The reaction is believed to proceed through the sulfurization of the dicarbonyl compound to form a thioketone intermediate, which then undergoes cyclization and dehydration to afford the thiophene ring. wikipedia.org While the Paal-Knorr synthesis is a powerful tool, one notable side product can be the formation of toxic hydrogen sulfide (B99878) (H₂S). organic-chemistry.org
An interactive table summarizing the key aspects of the Paal-Knorr Thiophene Synthesis is provided below:
| Feature | Description |
| Reactants | 1,4-Dicarbonyl compounds |
| Reagents | Phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent |
| Product | Substituted thiophenes |
| Mechanism | Condensation and cyclization via a proposed thioketone intermediate |
Gewald and Fiesselmann Thiophene Syntheses
The Gewald and Fiesselmann syntheses represent alternative and powerful strategies for the construction of functionalized thiophene rings.
The Gewald aminothiophene synthesis is a multicomponent reaction that typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org The reaction mechanism is initiated by a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization. wikipedia.orgderpharmachemica.com Computational studies have provided deeper insights into the complex mechanism, suggesting the formation of polysulfide intermediates. chemrxiv.orgnih.gov
The Fiesselmann thiophene synthesis , developed by Hans Fiesselmann, provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org This method involves the reaction of α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base. wikipedia.orgwikiwand.com The reaction proceeds through a series of conjugate additions and a final cyclization step. derpharmachemica.comwikiwand.com Variations of the Fiesselmann synthesis have expanded its scope to include the use of β-ketoesters and substrates containing nitrile groups, leading to 3-aminothiophenes. wikipedia.orgwikiwand.com
A comparative table of the Gewald and Fiesselmann syntheses is presented below:
| Synthesis | Key Reactants | Key Product Feature |
| Gewald | Ketone/aldehyde, α-cyanoester, elemental sulfur, base | 2-Aminothiophene |
| Fiesselmann | α,β-Acetylenic ester, thioglycolic acid derivative, base | 3-Hydroxy-2-thiophenecarboxylic acid derivative |
Synthetic Routes to Key Precursors and Intermediates
The synthesis of this compound often relies on the preparation of key halogenated thiophene precursors, which can then be functionalized through cross-coupling reactions.
Synthesis of Halogenated Thiophene Carbaldehydes (e.g., 3-Bromothiophene-2-carbaldehyde)
Halogenated thiophene carbaldehydes, such as 3-bromothiophene-2-carbaldehyde, are valuable intermediates. The synthesis of 3-bromothiophene (B43185) itself can be achieved through the debromination of 2,3,5-tribromothiophene. orgsyn.org The subsequent formylation of 3-bromothiophene would yield the desired 3-bromothiophene-2-carbaldehyde. Another approach involves the direct bromination of thiophene-2-carbaldehyde, though this can lead to mixtures of isomers. More specific synthetic routes to 2-bromo-3-thiophenecarboxaldehyde have also been reported, starting from 2-bromo-3-(bromomethyl)thiophene. chemicalbook.com These halogenated intermediates are crucial for introducing the aryl group at the 3-position via reactions like the Suzuki-Miyaura cross-coupling. nih.gov
Methodological Advancements in Thiophene Synthesis
Modern synthetic organic chemistry has introduced more efficient and environmentally friendly methods for the synthesis and functionalization of thiophenes.
Microwave-Assisted Synthetic Protocols
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times. unito.it This technology has been successfully applied to various thiophene syntheses. For instance, the Paal-Knorr synthesis can be performed under microwave-assisted conditions, providing a rapid and efficient route to substituted thiophenes. organic-chemistry.orgresearchgate.net Microwave-assisted Suzuki couplings have also been developed for the synthesis of thiophene oligomers, offering a solvent-free and environmentally friendly methodology. acs.orgacs.orgnih.gov These protocols often utilize solid supports like aluminum oxide, which simplifies product purification. acs.orgacs.org
The benefits of microwave-assisted synthesis in this context are summarized in the table below:
| Advantage | Description |
| Increased Reaction Rates | Shorter reaction times compared to conventional heating. unito.it |
| Higher Yields | Often improves product yields. unito.it |
| Greener Chemistry | Enables solvent-free conditions and reduces energy consumption. unito.itacs.org |
Ligand-Free Catalysis in Thiophene Functionalization
Traditional palladium-catalyzed cross-coupling reactions often require the use of phosphine (B1218219) ligands, which can be expensive and air-sensitive. Recent advancements have focused on the development of ligand-free catalytic systems. Ligand-less palladium acetate (B1210297) (Pd(OAc)₂) has been shown to be a highly efficient catalyst for the direct arylation of thiophenes. rsc.orgresearchgate.net These reactions can be performed at very low catalyst loadings, making the process more economical and environmentally attractive. rsc.orgresearchgate.netscispace.com This approach avoids the pre-functionalization of starting materials, aligning with the principles of atom and step economy. unito.it The direct C-H arylation of thiophenes represents a more sustainable alternative to traditional cross-coupling methods. unito.itrsc.org
Application of Deep Eutectic Solvents in Thiophene Derivatization
Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs), which, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.com Their negligible volatility, non-flammability, biodegradability, and low cost make them attractive alternatives to conventional volatile organic compounds (VOCs). researchgate.net In the context of thiophene derivatization, DESs have shown considerable promise, particularly in facilitating metal-catalyzed cross-coupling reactions, a key step in the synthesis of 3-arylthiophenes. researchgate.net
The synthesis of the 3-arylthiophene scaffold, the core of this compound, can be efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a thiophene derivative bearing a halide (e.g., 3-bromothiophene) with an arylboronic acid (e.g., 3-methylphenylboronic acid). The use of DESs as a solvent for these reactions has been shown to be highly effective. For instance, a choline (B1196258) chloride (ChCl) and glycerol (B35011) (Gly) based DES has been successfully employed in the ligand-free Suzuki-Miyaura coupling of dihalogeno-substituted benzodithiophenes with aryltrifluoroborate salts, affording the desired products in good yields. unimi.itresearchgate.net The polar nature of DESs can aid in the stabilization of the palladium catalyst and the reactants, often allowing for milder reaction conditions and, in some cases, eliminating the need for phosphine ligands. researchgate.net
The table below summarizes the conditions for Suzuki-Miyaura cross-coupling reactions of various thiophene derivatives in Deep Eutectic Solvents, demonstrating the versatility of this green approach.
| Thiophene Substrate | Aryl Boronic Acid/Ester | Catalyst | Base | Deep Eutectic Solvent (Molar Ratio) | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 2,5-dibromothiophene | Isopropenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-dioxane/H₂O (2:1)* | 90 | 24 | 89 | nih.gov |
| 6-bromo-2-chloroquinoline-3-carbaldehyde** | Phenylboronic acid | XPhosPdG2 | K₂CO₃ | K₂CO₃-ethylene glycol (1:10) | 90 | 4 | 90 | scribd.com |
| Dihalogeno-substituted benzodithiophenes | Aryltrifluoroborate salts | Pd(OAc)₂ | Na₂CO₃ | Choline Chloride/Glycerol (1:2) | 60 | 5-24 | Up to 79 | unimi.itresearchgate.net |
| Imidazo[1,2-a]pyridine derivatives | Various boronic acids | Pd(OAc)₂ | - | Choline Chloride/Glycerol (1:2) | 90 | Overnight | Up to 78 | researchgate.net |
*While this study used a conventional solvent system, it highlights a relevant Suzuki coupling of a thiophene derivative.
**This example demonstrates the successful Suzuki coupling of a heterocyclic carbaldehyde, which is structurally analogous to the intermediates in the synthesis of the target compound.
Once the 3-arylthiophene core, such as 3-(3-methylphenyl)thiophene, is synthesized, the next step is the introduction of the carbaldehyde group at the 2-position. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. wikipedia.orgnumberanalytics.com This reaction typically employs a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). chemistrysteps.com The electrophilic Vilsmeier reagent then attacks the electron-rich thiophene ring to yield an iminium salt, which upon hydrolysis, gives the desired aldehyde. chemistrysteps.com
Advanced Spectroscopic and Structural Characterization Techniques for Substituted Thiophenes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed structural map can be constructed.
In the ¹H NMR spectrum of 3-(3-Methylphenyl)thiophene-2-carbaldehyde, distinct signals corresponding to each unique proton environment are observed. The aldehyde proton (-CHO) is highly deshielded due to the electron-withdrawing nature of the carbonyl oxygen and typically appears as a singlet in the downfield region, around δ 9.9 ppm. researchgate.netmdpi.com
The protons on the thiophene (B33073) ring appear as doublets, a result of coupling to each other. The proton at position 5 (H-5) is adjacent to the sulfur atom and typically resonates at a different chemical shift than the proton at position 4 (H-4). The protons of the 3-methylphenyl group (also known as the m-tolyl group) exhibit characteristic signals in the aromatic region (approximately δ 7.0–7.5 ppm). The substitution pattern on this ring leads to a complex multiplet or a set of distinct signals. Finally, the methyl group (-CH₃) protons are shielded and appear as a sharp singlet further upfield, typically around δ 2.4 ppm. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | ~9.9 | Singlet (s) |
| Thiophene H-5 | ~7.8 | Doublet (d) |
| Thiophene H-4 | ~7.4 | Doublet (d) |
| Methylphenyl (Aryl-H) | ~7.0 - 7.5 | Multiplet (m) |
Note: Data is predicted based on analogous structures reported in the literature.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing around δ 183-188 ppm. researchgate.net The carbon atoms of the thiophene and phenyl rings resonate in the aromatic region, generally between δ 120 and 150 ppm. The specific chemical shifts depend on their position relative to the substituents and the sulfur atom. The carbon atom attached to the aldehyde group (C-2 of the thiophene ring) and the carbon bearing the phenyl group (C-3) are distinctly identifiable. The methyl group carbon provides a signal in the upfield aliphatic region, usually around δ 21-22 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | ~185 |
| Thiophene C-2 | ~144 |
| Thiophene C-3 | ~140 |
| Thiophene C-4 | ~136 |
| Thiophene C-5 | ~128 |
| Methylphenyl (Aryl C) | ~125 - 140 |
Note: Data is predicted based on analogous structures reported in the literature. rsc.orgresearchgate.net
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, the most prominent and diagnostic absorption band is the strong C=O stretching vibration of the aldehyde group. This peak is typically observed in the range of 1650-1685 cm⁻¹. researchgate.net The exact position can be influenced by conjugation with the thiophene ring.
Other characteristic absorptions include C-H stretching vibrations for the aromatic rings (thiophene and phenyl) and the aldehyde group, which appear above 3000 cm⁻¹. The C-H stretching of the methyl group is observed just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations are found in the 1400-1600 cm⁻¹ region. researchgate.net
Table 3: Key IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Aldehyde | ~1650 - 1685 | Strong |
| C-H Stretch | Aromatic/Aldehyde | > 3000 | Medium-Weak |
| C-H Stretch | Methyl | < 3000 | Medium |
Note: Data is predicted based on analogous structures reported in the literature. researchgate.netresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern upon electron impact. The mass spectrum of this compound would show a distinct molecular ion peak (M⁺·), which corresponds to the exact molecular mass of the compound (C₁₂H₁₀OS, molecular weight: 202.27 g/mol ). This peak is typically prominent due to the stability of the aromatic systems. rsc.org
Under electron ionization, the molecular ion undergoes fragmentation in a predictable manner. Common fragmentation pathways for aromatic aldehydes include the loss of a hydrogen radical (·H) to form a stable [M-1]⁺ acylium ion, or the loss of the entire formyl radical (·CHO) to yield an [M-29]⁺ ion. libretexts.org Further fragmentation can involve cleavage of the bond between the two rings or fragmentation within the thiophene or methylphenyl rings.
Table 4: Predicted Key Fragments in the EI-MS of this compound
| m/z Value | Ion | Description |
|---|---|---|
| 202 | [C₁₂H₁₀OS]⁺· | Molecular Ion (M⁺·) |
| 201 | [C₁₂H₉OS]⁺ | Loss of ·H radical |
| 173 | [C₁₁H₉S]⁺ | Loss of ·CHO radical |
Note: Data is predicted based on general fragmentation patterns of aromatic aldehydes and substituted thiophenes. rsc.orglibretexts.org
Based on a thorough review of the available scientific literature, there is no specific published experimental data for the compound "this compound" corresponding to the advanced analytical techniques requested in the outline. The search for Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Mass Spectrometry (HRMS), Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, and X-ray Crystallography data for this specific molecule did not yield any direct research findings.
While data exists for related isomers, such as 4-arylthiophene-2-carbaldehydes and 5-(m-tolyl)thiophene-2-carbaldehyde, or for the parent compound thiophene-2-carbaldehyde (B41791), extrapolating this information would not be scientifically accurate for this compound due to the significant influence of substituent positioning on spectroscopic and crystallographic properties.
Therefore, it is not possible to provide a detailed and accurate article on the advanced spectroscopic and structural characterization of this compound as per the requested outline.
Computational Chemistry and Theoretical Investigations of Aryl Thiophenes
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including thiophene (B33073) derivatives. nih.gov It offers a good balance between computational cost and accuracy for predicting a wide range of molecular properties. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional is frequently employed, often paired with basis sets like 6-311++G(d,p), to perform these calculations. nih.govscispace.com
A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find the most stable, lowest-energy arrangement of its atoms. This process yields precise predictions of bond lengths, bond angles, and dihedral (torsion) angles. For 3-(3-Methylphenyl)thiophene-2-carbaldehyde, this would involve determining the preferred rotational orientation of the 3-methylphenyl group relative to the thiophene ring. researchgate.net
| Parameter Type | Specific Examples | Significance |
|---|---|---|
| Bond Lengths | C=O, C-S, C=C (thiophene), C-C (inter-ring) | Determines the precise connectivity and bond order between atoms. |
| Bond Angles | C-C-C, C-S-C, C-C=O | Defines the local geometry around each atom. |
| Dihedral Angles | Phenyl-Thiophene torsion angle | Describes the 3D shape and rotational orientation of substituents, affecting steric hindrance and electronic conjugation. researchgate.net |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. mdpi.com
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. DFT calculations are highly effective for determining the energies of these orbitals and visualizing their distribution across the molecule. nih.govscispace.com
| Parameter | Symbol | Description |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-occupied orbital; related to the ionization potential. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; related to the electron affinity. |
| HOMO-LUMO Energy Gap | ΔE | Calculated as ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net |
Quantum chemical calculations can simulate various types of molecular spectra, providing a valuable counterpart to experimental measurements. Vibrational analysis through DFT can predict the infrared (IR) and Raman spectra of a molecule. scispace.com These calculations identify the frequencies and intensities of vibrational modes, such as the characteristic C=O stretching of the aldehyde group, which for thiophene-2-carbaldehyde (B41791) appears experimentally around 1665 cm⁻¹. researchgate.net Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the theoretical model and improve agreement with experimental data. scispace.com
Furthermore, time-dependent DFT (TD-DFT) can be used to simulate electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions from the ground state to various excited states.
| Spectroscopy Type | Predicted Parameters | Application |
|---|---|---|
| Infrared (IR) & Raman | Vibrational Frequencies (cm⁻¹), Intensities | Assignment of experimental spectra and identification of functional groups. scispace.com |
| UV-Visible (UV-Vis) | Excitation Energies (nm), Oscillator Strengths | Prediction of electronic transitions and color. |
| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (ppm), Coupling Constants (Hz) | Structural elucidation by predicting the magnetic environment of atomic nuclei. |
From the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived. mdpi.com These quantities, rooted in conceptual DFT, help to quantify and predict the chemical behavior of a molecule.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A hard molecule has a large HOMO-LUMO gap. mdpi.com
Chemical Softness (S): The reciprocal of hardness (S = 1/η). A soft molecule has a small HOMO-LUMO gap and is more reactive. mdpi.com
Electrophilicity Index (ω): Quantifies the electron-accepting capability of a species.
These descriptors are valuable for comparing the reactivity of different thiophene derivatives and understanding how substituents influence their chemical nature. mdpi.com
| Descriptor | Symbol | Formula (using Koopmans' theorem) |
|---|---|---|
| Electronegativity | χ | - (EHOMO + ELUMO) / 2 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 |
| Chemical Softness | S | 1 / η |
| Electrophilicity Index | ω | χ² / (2η) |
DFT calculations allow for a detailed analysis of the electron distribution within a molecule and the nature of intramolecular charge transfer. Methods such as Natural Bond Orbital (NBO) analysis and the visualization of the Molecular Electrostatic Potential (MEP) surface are employed for this purpose. mdpi.com The MEP map, for example, illustrates the charge distribution from a colorimetric perspective, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
For this compound, such analysis would reveal the electron-withdrawing effect of the aldehyde group and the electron-donating or -withdrawing nature of the methylphenyl substituent, providing insight into the molecule's reactive sites. This is crucial for understanding charge transfer mechanisms in related thiophene-based materials. researchgate.netresearchgate.net
Semi-Empirical Methods (e.g., PM3, ZINDO) for Electronic Properties
Semi-empirical quantum chemistry methods are based on the same theoretical framework as Hartree-Fock theory but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.org This makes them significantly faster and less computationally demanding than DFT, allowing for the study of much larger molecular systems.
PM3 (Parametric Model 3) is a popular semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de It is parameterized to reproduce experimental data like heats of formation and molecular geometries for a wide range of organic molecules and is often used for initial geometry optimizations before employing more rigorous methods. uomustansiriyah.edu.iqresearchgate.net
ZINDO (Zerner's Intermediate Neglect of Differential Overlap) is a set of methods primarily developed for calculating electronic spectra and properties of molecules containing transition metals, but it is also applied to organic molecules. The ZINDO/S variant is specifically parameterized to predict UV-Vis spectra by calculating excited state energies. wikipedia.org
While these methods are powerful for specific applications, especially for large systems or high-throughput screening, DFT generally provides more accurate and detailed results for the properties discussed in the preceding sections.
| Feature | Density Functional Theory (DFT) | Semi-Empirical Methods (e.g., PM3, ZINDO) |
|---|---|---|
| Accuracy | Generally high for geometries, energies, and electronic properties. | Lower accuracy; results depend heavily on parameterization. wikipedia.org |
| Computational Cost | Moderate to high; scales with the size of the system. | Low; enables calculations on very large molecules. |
| Basis of Method | Based on electron density; includes electron correlation effects. | Based on Hartree-Fock formalism with empirical parameters and integral approximations. wikipedia.org |
| Primary Use Case | Detailed analysis of small to medium-sized molecules. | Rapid calculations, large systems, initial screenings, qualitative predictions. researchgate.net |
Molecular Dynamics Simulations for Interfacial Phenomena (e.g., Adsorption Studies)
Molecular dynamics (MD) simulations provide a powerful computational microscope for examining the behavior of molecules at interfaces, a critical aspect in fields ranging from catalysis to materials science. For aryl thiophenes like this compound, MD simulations can elucidate adsorption mechanisms, orientation at surfaces, and the dynamics of interaction with various substrates.
While specific MD studies on this compound are not extensively documented, a wealth of research on the parent molecule, thiophene, provides a foundational understanding. These studies reveal that the adsorption of thiophene on surfaces is a crucial initial step in processes such as hydrodesulfurization (HDS). acs.org The interaction strength and orientation depend significantly on the nature of the substrate.
On transition metal surfaces, the adsorption of thiophene can range from weak physisorption on coinage metals (Ag, Au) to strong chemisorption on more reactive metals (Pt, Rh, Pd). researchgate.net Density Functional Theory (DFT) calculations, often used to parameterize MD force fields, show that the most stable adsorption configuration on many metal (100) surfaces involves the thiophene ring lying parallel to the surface, positioned over a four-fold hollow site. researchgate.net This orientation facilitates strong π-system interaction with the metal's d-orbitals. The inclusion of van der Waals forces in these calculations is critical for accurately predicting adsorption energies. researchgate.net
For this compound, this foundational picture is modified by its substituents. The 3-methylphenyl group introduces significant steric hindrance, which may prevent the molecule from lying perfectly flat on a substrate. This steric demand could lead to a tilted orientation, potentially weakening the π-interaction between the thiophene ring and the surface and thus lowering the adsorption energy compared to unsubstituted thiophene. Conversely, the aldehyde group, with its polar C=O bond, can act as an additional interaction site, particularly on polar or oxide surfaces, through dipole-dipole or hydrogen bonding interactions. MD simulations are ideally suited to explore the conformational flexibility of the bond between the thiophene and phenyl rings and determine the most probable orientations and interaction energies at a given interface.
Table 1: Representative Adsorption Energies of Thiophene on Various Surfaces This table presents data for the parent thiophene molecule to illustrate the range of interaction strengths studied in computational models.
| Substrate | Adsorption Site/Configuration | Adsorption Energy (eV) | Reference |
|---|---|---|---|
| FeS(011) | Tridentate (η³(2C, S)) | -1.34 | acs.org |
| FeS(001) | Flat, above surface S atom | -0.38 | acs.org |
| Pt(100) | 4-fold hollow | ~-2.5 | researchgate.net |
| Rh(100) | 4-fold hollow | ~-2.9 | researchgate.net |
| Ag(100) | 4-fold hollow | ~-0.7 | researchgate.net |
| Au(100) | 4-fold hollow | ~-0.8 | researchgate.net |
Theoretical Elucidation of Reaction Mechanisms
Computational chemistry provides indispensable tools for mapping the reaction pathways of aryl thiophenes, calculating activation energies, and identifying transition states. For this compound, theoretical studies can clarify how its unique substitution pattern influences its reactivity in key chemical transformations.
Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a cornerstone method for synthesizing thiophene-2-carbaldehydes. smolecule.com The mechanism involves the in-situ formation of an electrophilic Vilsmeier reagent (a chloroiminium ion) from DMF and POCl₃. smolecule.comijpcbs.com This electrophile then attacks the electron-rich thiophene ring. For 3-substituted thiophenes, the formylation can occur at either the C2 or C5 position. Theoretical studies on the formylation of 3-methylthiophene (B123197) show that the regioselectivity is highly sensitive to the steric bulk of the Vilsmeier reagent itself. researchgate.net Smaller reagents preferentially attack the more sterically accessible C5 position, while larger, planar aromatic Vilsmeier reagents can favor formylation at the C2 position. researchgate.net In the case of a 3-aryl substituent like the 3-methylphenyl group, significant steric crowding at the C2 position would be expected, making the C5 position the more likely site for electrophilic attack under standard Vilsmeier-Haack conditions.
Nucleophilic Addition to the Aldehyde: The aldehyde group is highly reactive towards nucleophiles. The generally accepted mechanism involves a two-step process: initial attack of the nucleophile on the electrophilic carbonyl carbon, followed by proton transfer. smolecule.comproceedings.science The thiophene ring acts as an electron-withdrawing group, which enhances the electrophilicity of the carbonyl carbon and accelerates the rate of nucleophilic attack compared to aliphatic aldehydes. smolecule.comquora.com The 3-methylphenyl substituent would exert both electronic and steric effects. The methyl group on the phenyl ring is weakly electron-donating, which could slightly decrease the reactivity of the aldehyde by pushing electron density toward the thiophene ring. However, the steric bulk of the aryl group adjacent to the aldehyde could hinder the approach of bulky nucleophiles, thereby slowing the reaction rate.
Condensation Reactions: Base-catalyzed condensation reactions, such as the Knoevenagel condensation, are common for thiophene-2-carbaldehyde. The mechanism proceeds via the deprotonation of an active methylene (B1212753) compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon. smolecule.comresearchgate.net Kinetic studies on thiophene-2-carbaldehyde show that the reaction follows pseudo-first-order kinetics, with rates increasing with base concentration. smolecule.com For this compound, the steric hindrance from the adjacent aryl group would be a key factor, potentially lowering the reaction rate, especially with sterically demanding active methylene compounds.
Table 2: Factors Influencing Reaction Mechanisms of this compound
| Reaction Type | Key Mechanistic Step | Influence of 3-(3-Methylphenyl) Group |
|---|
Development of Quantum Chemical Descriptors and Structure-Property Relationships
Quantum chemical descriptors are numerical values derived from the computed electronic structure of a molecule that quantify its properties and reactivity. These descriptors form the basis of Quantitative Structure-Activity/Property Relationships (QSAR/QSPR), which aim to correlate molecular structure with biological activity or physical properties. ijsr.net For aryl thiophenes, DFT calculations are commonly employed to generate these descriptors. nih.govnih.gov
Global Reactivity Descriptors: From the FMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO: The energy required to remove an electron. mdpi.com
Electron Affinity (A) ≈ -ELUMO: The energy released when an electron is added. mdpi.com
Chemical Potential (μ) = (EHOMO + ELUMO) / 2: Describes the tendency of electrons to escape from the system. researchgate.net
Global Hardness (η) = (ELUMO - EHOMO) / 2: Measures the resistance to change in electron distribution. researchgate.net
Global Electrophilicity Index (ω) = μ² / 2η: Quantifies the electrophilic character of a molecule. researchgate.net
These descriptors are invaluable for building QSAR models. For instance, studies on thiophene derivatives have successfully used quantum descriptors to model inhibitory activity against biological targets like human factor Xa. ijsr.net By calculating these descriptors for a series of molecules including this compound and correlating them with an observed property (e.g., reaction rate, inhibition constant), a predictive QSPR/QSAR model can be developed. Such models provide insight into the structural features essential for a desired outcome and can guide the design of new molecules with enhanced properties. nih.gov
Table 3: Key Quantum Chemical Descriptors and Their Significance
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Relates to electron-donating ability (nucleophilicity). |
| LUMO Energy (ELUMO) | - | Relates to electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of kinetic stability and chemical reactivity. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer. |
| Global Electrophilicity (ω) | μ² / 2η | Measures the propensity to accept electrons. |
Future Research Directions and Emerging Trends in Aryl Thiophene Carbaldehyde Chemistry
Development of Novel and Sustainable Synthetic Pathways
The synthesis of aryl thiophene (B33073) carbaldehydes is undergoing a transformation driven by the principles of green chemistry and the demand for more efficient and atom-economical methods. Future research is increasingly focused on developing novel and sustainable synthetic pathways that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents.
A significant trend is the move towards C-H activation and direct arylation strategies. These methods circumvent the need for pre-functionalized starting materials, such as organometallic reagents or halogenated thiophenes, thereby shortening synthetic sequences and reducing the generation of stoichiometric byproducts. Palladium-catalyzed direct C-H arylation of thiophene derivatives, for instance, has emerged as a powerful tool for the formation of the crucial aryl-thiophene bond. researchgate.netnih.gov Research in this area is geared towards lowering catalyst loadings to parts-per-million (ppm) levels and expanding the scope of compatible functional groups. researchgate.net
The adoption of sustainable and unconventional reaction media is another critical avenue of exploration. The use of water as a solvent for palladium-catalyzed C-H arylation of thiophene derivatives represents a significant advancement in green chemistry. researchgate.net Researchers are also investigating the utility of deep eutectic solvents and solvent-free reaction conditions to further enhance the environmental credentials of these synthetic transformations. rdd.edu.iq
Flow chemistry is being increasingly recognized as a key enabling technology for the sustainable synthesis of heterocyclic compounds, including aryl thiophene carbaldehydes. researchgate.netrsc.org Continuous-flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. researchgate.netacs.org This technology is particularly well-suited for scalable and automated synthesis, which is crucial for industrial applications.
Finally, metal-free synthetic approaches are gaining traction as a means to eliminate the environmental and economic costs associated with transition metal catalysts. acs.org These methods often rely on controlled reaction conditions and novel activation strategies to achieve the desired transformations, contributing to the advancement of green chemistry in the synthesis of thiophene derivatives. acs.org
| Synthetic Strategy | Key Features | Advantages | Future Research Focus |
|---|---|---|---|
| Traditional Cross-Coupling (e.g., Suzuki-Miyaura) | Requires pre-functionalized starting materials (e.g., halo-thiophenes and boronic acids). | Well-established, high yields for a broad range of substrates. nih.govmdpi.com | Development of more active and stable catalysts, use of greener solvents. |
| Direct C-H Arylation | Direct coupling of an aryl halide with a C-H bond of the thiophene ring. | Atom- and step-economical, reduces waste. researchgate.netnih.gov | Lowering catalyst loading, expanding substrate scope, improving regioselectivity. researchgate.netubc.ca |
| Flow Chemistry | Reactions are performed in a continuous-flow reactor. | Enhanced safety, scalability, and reproducibility; precise control over reaction conditions. researchgate.netrsc.org | Integration of in-line purification and analysis, development of multi-step flow syntheses. derpharmachemica.com |
| Green Chemistry Approaches | Utilization of water, deep eutectic solvents, or solvent-free conditions. | Reduced environmental impact, lower cost, increased safety. researchgate.netrdd.edu.iq | Exploration of new green solvents and catalyst systems. |
Exploration of Unconventional Reactivity Modes
Beyond their established roles in organic synthesis, researchers are actively exploring unconventional reactivity modes of aryl thiophene carbaldehydes to unlock new synthetic possibilities and create novel molecular architectures. This involves leveraging external stimuli such as light and electricity, as well as harnessing the inherent reactivity of the thiophene ring in non-traditional ways.
Photocatalysis is emerging as a powerful tool for activating aldehydes and thiophene derivatives under mild and environmentally friendly conditions. researchgate.netresearchgate.net The generation of acyl radicals from aldehydes via hydrogen atom transfer (HAT) photocatalysis opens up new avenues for C-C and C-heteroatom bond formation. researchgate.net Thiophene-based materials, including covalent organic frameworks (COFs) and conjugated microporous polymers, are being developed as heterogeneous photocatalysts, offering the advantages of recyclability and stability. researchgate.netresearchgate.netnih.gov
Electrosynthesis represents another green and reagent-free approach to mediate redox reactions of organic molecules. mdpi.com The electrochemical oxidation or reduction of aryl thiophene carbaldehydes can generate reactive intermediates that can participate in a variety of transformations, offering a sustainable alternative to conventional chemical oxidants and reductants. mdpi.com
Cycloaddition reactions involving the thiophene ring, while traditionally challenging due to its aromaticity, are being explored as a means to construct complex polycyclic systems. acs.orgmdpi.comnih.gov By modulating the electronic properties of the thiophene ring, for example through oxidation to thiophene S-oxides, its dienic character can be enhanced, enabling it to participate in Diels-Alder reactions. mdpi.comarxiv.org This strategy provides access to highly functionalized cyclohexadienes and arenes under mild conditions. mdpi.com
Furthermore, the direct functionalization of C-H bonds at positions other than the typically reactive C5 position of the thiophene ring is a growing area of interest. researchgate.net Palladium-catalyzed 1,4-migration coupled with direct arylation has been shown to enable the functionalization of the less reactive β-position of 2-arylthiophenes, providing a novel route to π-extended polycyclic heteroaromatics. researchgate.net
Integration with Advanced Functional Materials for Emerging Technologies
The unique electronic and photophysical properties of the aryl thiophene carbaldehyde scaffold make it a highly attractive building block for the construction of advanced functional materials. The strategic incorporation of these molecules into larger systems is a key trend, with applications spanning organic electronics, sensing, and beyond.
In the realm of organic electronics , thiophene-based materials are well-established as organic semiconductors. The aldehyde functionality in aryl thiophene carbaldehydes provides a versatile handle for post-polymerization modification, allowing for the fine-tuning of the electronic properties of conjugated polymers. researchgate.netubc.catechscience.com For example, aldehyde-bearing thiophene-based polymers can be cross-linked to form insoluble semiconducting films with strong surface adhesion, which is beneficial for applications in flexible electronics and bio-interfacing electrodes. researchgate.netubc.catechscience.com
Aryl thiophene derivatives are also being extensively investigated as chemosensors for the detection of various analytes. researchgate.netmdpi.comnih.govarxiv.org The thiophene moiety can act as a selective binding site for metal ions such as mercury(II), zinc(II), and gold(III), while the aryl and carbaldehyde groups can be modified to modulate the sensor's selectivity and signaling mechanism (e.g., colorimetric or fluorescent response). researchgate.netmdpi.comnih.gov
The development of electrochromic devices is another area where thiophene-based materials are making a significant impact. nih.govrdd.edu.iqacs.org Polythiophenes and their derivatives can exhibit reversible color changes upon the application of an electrical potential, making them suitable for applications in smart windows, displays, and camouflage technologies. nih.govrdd.edu.iqacs.org The ability to functionalize the thiophene monomer with groups such as aldehydes allows for the tuning of the electrochromic properties of the resulting polymer.
More recently, thiophene-containing ligands have been employed in the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) . numberanalytics.comuniupo.itmdpi.comrroij.commdpi.com These porous crystalline materials have a wide range of potential applications, including gas storage and separation, catalysis, and sensing. The incorporation of functionalized thiophene units into the framework can impart specific properties, such as enhanced CO2 adsorption and catalytic activity for CO2 fixation. numberanalytics.com
| Application Area | Role of Aryl Thiophene Carbaldehyde Moiety | Key Properties and Advantages | Emerging Trends |
|---|---|---|---|
| Organic Electronics | Monomer for functionalizable semiconducting polymers. researchgate.netubc.catechscience.com | Tunable electronic properties, good charge transport, processability. | Development of materials for flexible and printable electronics, bio-integrated devices. |
| Chemosensors | Selective recognition and signaling of analytes. researchgate.netmdpi.comnih.govarxiv.org | High sensitivity and selectivity, colorimetric and/or fluorescent response. | Multiplex sensing, detection of analytes in biological systems. mdpi.com |
| Electrochromic Devices | Active material that changes color with applied voltage. nih.govrdd.edu.iqacs.org | High optical contrast, fast switching speeds, good stability. | Flexible and transparent devices, multi-color electrochromism. |
| MOFs and COFs | Functional building block for porous crystalline materials. numberanalytics.comuniupo.itmdpi.comrroij.commdpi.com | High surface area, tunable porosity, catalytic activity. | Applications in gas separation, heterogeneous catalysis, and sensing. numberanalytics.commdpi.com |
| Nonlinear Optics | Chromophore for second harmonic generation. | High nonlinear optical activity. derpharmachemica.com | Design of materials with enhanced NLO properties for optical communications and data storage. |
Deeper Understanding through Multiscale Computational Modeling
Computational modeling has become an indispensable tool in modern chemical research, and its application to aryl thiophene carbaldehydes is providing unprecedented insights into their structure, properties, and reactivity. Future research will increasingly rely on a multiscale modeling approach, combining different computational techniques to bridge the gap between molecular-level phenomena and macroscopic material properties.
Density Functional Theory (DFT) is a cornerstone of computational chemistry and is widely used to investigate the electronic structure, geometry, and spectroscopic properties of thiophene derivatives. researchgate.netrdd.edu.iqubc.camdpi.com DFT calculations can be used to predict key parameters such as HOMO-LUMO energy gaps, ionization potentials, and electron affinities, which are crucial for understanding the performance of these materials in organic electronics and photocatalysis. researchgate.netacs.orgnih.gov Furthermore, DFT can be employed to elucidate reaction mechanisms and predict the reactivity of aryl thiophene carbaldehydes in various chemical transformations. researchgate.netresearchgate.net
In silico design of new materials is a rapidly growing field that leverages computational methods to predict the properties of novel molecules before they are synthesized in the laboratory. researchgate.netacs.orgnih.gov By systematically modifying the structure of a parent aryl thiophene carbaldehyde, for example by introducing different substituents on the aryl ring, computational chemists can screen for candidates with optimized properties for specific applications, such as improved light absorption in organic solar cells or enhanced binding affinity in chemosensors. researchgate.netacs.orgnih.gov
To understand the behavior of aryl thiophene carbaldehydes in the condensed phase, such as in polymer films or at interfaces, multiscale modeling approaches are required. uniupo.it These methods combine quantum mechanical calculations (like DFT) for the electronically active parts of the system with classical molecular dynamics (MD) simulations for the larger-scale environment. uniupo.it This allows for the study of processes such as molecular packing, charge transport, and interactions with surfaces, which are critical for the performance of organic electronic devices. uniupo.it
The integration of computational modeling with experimental studies creates a powerful synergy. Theoretical predictions can guide experimental design, while experimental results can validate and refine computational models. This iterative process is expected to accelerate the discovery and development of new aryl thiophene carbaldehyde-based materials with tailored functionalities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Figure 1: General scheme of the Claisen-Schmidt condensation reaction between an aldehyde and a ketone.